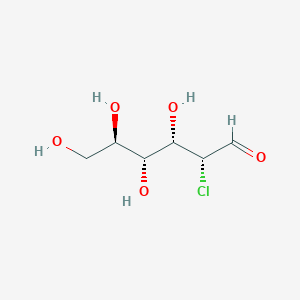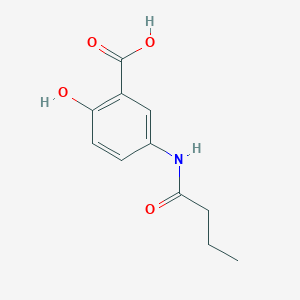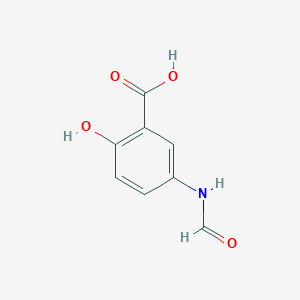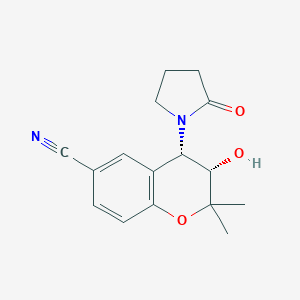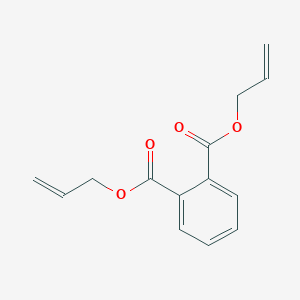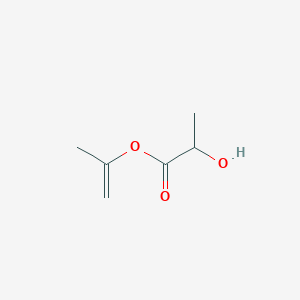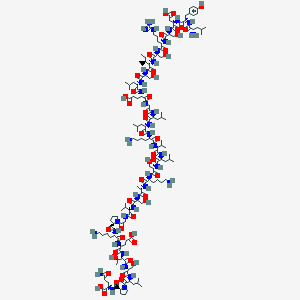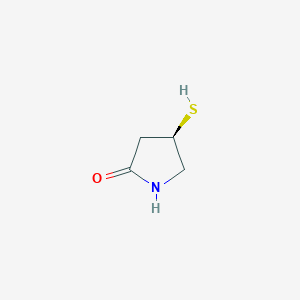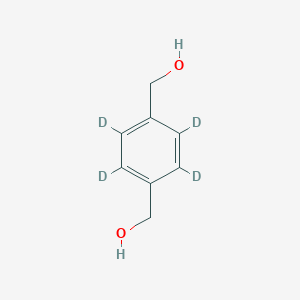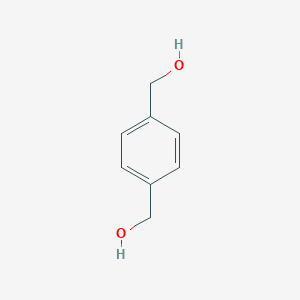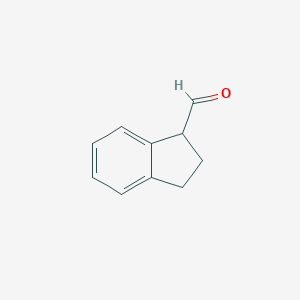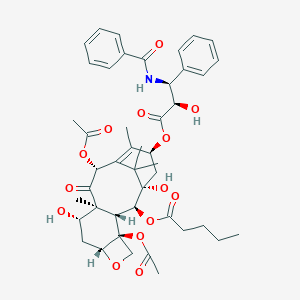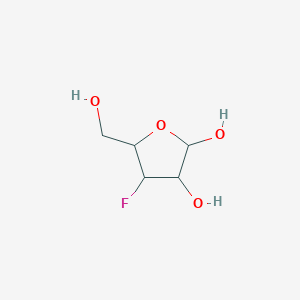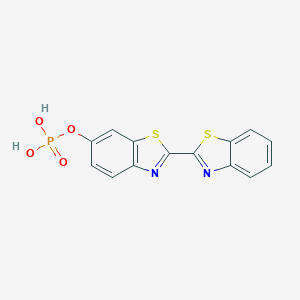
Attophos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Attophos is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a phosphine-based compound that has shown promising results in catalysis, organic synthesis, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Attophos has found various applications in scientific research, including catalysis, organic synthesis, and medicinal chemistry. In catalysis, Attophos has been used as a ligand for metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions and copper-catalyzed azide-alkyne cycloaddition reactions. In organic synthesis, Attophos has been used as a reagent for the synthesis of various compounds, including chiral alcohols and amino acids. In medicinal chemistry, Attophos has shown potential as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of Attophos is not fully understood, but it is believed to act as a nucleophile in various reactions. In metal-catalyzed reactions, Attophos acts as a ligand, coordinating with the metal center to facilitate the reaction. In organic synthesis, Attophos acts as a reagent, reacting with the substrate to form the desired product. In medicinal chemistry, Attophos is believed to act by inhibiting the growth of cancer cells, although the exact mechanism is not yet known.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Attophos are not well studied, but it has been shown to be relatively non-toxic in animal studies. In one study, Attophos was administered to rats at a dose of 500 mg/kg, and no significant toxicity was observed. However, further studies are needed to fully understand the biochemical and physiological effects of Attophos.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Attophos in lab experiments is its high reactivity and selectivity, which makes it a useful reagent in various reactions. Another advantage is its relatively low toxicity, which makes it a safe compound to handle in the laboratory. However, one limitation of using Attophos is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on Attophos, including its use in the synthesis of new compounds, its potential as an anti-cancer agent, and its use in catalysis. One area of interest is the development of new synthetic routes for Attophos, which could lead to more efficient and cost-effective methods for its production. Another area of interest is the study of its potential as an anti-cancer agent, which could lead to the development of new cancer treatments. Finally, there is significant potential for the use of Attophos in catalysis, particularly in the development of new metal-catalyzed reactions.
Métodos De Síntesis
Attophos can be synthesized using various methods, including the reaction of triphenylphosphine with chloroacetonitrile, followed by the reaction with an appropriate aldehyde or ketone. Another method involves the reaction of triphenylphosphine with an α-haloacetophenone, followed by the reaction with an aldehyde or ketone. The synthesis of Attophos is a multi-step process that requires careful optimization to achieve high yields and purity.
Propiedades
Número CAS |
142441-49-4 |
|---|---|
Nombre del producto |
Attophos |
Fórmula molecular |
C14H9N2O4PS2 |
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
[2-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-6-yl] dihydrogen phosphate |
InChI |
InChI=1S/C14H9N2O4PS2/c17-21(18,19)20-8-5-6-10-12(7-8)23-14(16-10)13-15-9-3-1-2-4-11(9)22-13/h1-7H,(H2,17,18,19) |
Clave InChI |
BTKMJKKKZATLBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC4=C(S3)C=C(C=C4)OP(=O)(O)O |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C3=NC4=C(S3)C=C(C=C4)OP(=O)(O)O |
Otros números CAS |
142441-49-4 |
Sinónimos |
AttoPhos |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



